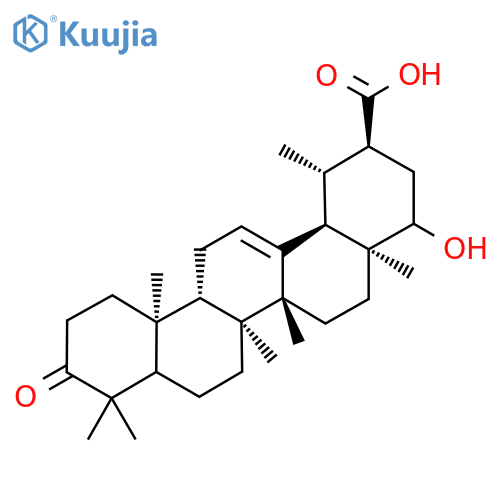

Cas no 173991-81-6 (22α-Hydroxy-3-oxo-12-ursen-30-oic acid)

22α-Hydroxy-3-oxo-12-ursen-30-oic acid 化学的及び物理的性質

名前と識別子

-

- 22-Hydroxy-3-oxo-12-ursen-30-oic acid

- [ "" ]

- (22alpha)-22-Hydroxy-3-oxours-12-en-30-oic acid

- CID 133612146

- 22α-Hydroxy-3-oxo-12-ursen-30-oic acid

- Regelinacid/22-Hydroxy-3-oxo-12-ursen-30-oicacid

- Urs-12-en-30-oic acid, 22-hydroxy-3-oxo-, (22α)-

- CHEMBL518044

- AKOS032962395

- Demethylregelin

- 173991-81-6

- BDBM50242250

- FS-10482

- Regelin acid

- Urs-12-en-30-oic acid, 22-hydroxy-3-oxo-, (22alpha)-

- (1R,2R,4S,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylic acid

-

- インチ: 1S/C30H46O4/c1-17-18(25(33)34)16-23(32)28(5)14-15-29(6)19(24(17)28)8-9-21-27(4)12-11-22(31)26(2,3)20(27)10-13-30(21,29)7/h8,17-18,20-21,23-24,32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20?,21+,23?,24-,27-,28-,29+,30+/m1/s1

- InChIKey: QGMNTKNSMLYTKS-GGRBVYCXSA-N

- SMILES: OC1C[C@H](C(=O)O)[C@@H](C)[C@H]2[C@]1(C)CC[C@@]1(C)C2=CC[C@H]2[C@]3(C)CCC(C(C)(C)C3CC[C@@]21C)=O

計算された属性

- 精确分子量: 470.33960994g/mol

- 同位素质量: 470.33960994g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 4

- 重原子数量: 34

- 回転可能化学結合数: 1

- 複雑さ: 950

- 共价键单元数量: 1

- 原子立体中心数の決定: 10

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.6

- XLogP3: 5.9

じっけんとくせい

- Color/Form: Powder

- 密度みつど: 1.1±0.1 g/cm3

- Boiling Point: 586.0±50.0 °C at 760 mmHg

- フラッシュポイント: 322.2±26.6 °C

- 酸度系数(pKa): 4.69±0.70(Predicted)

- じょうきあつ: 0.0±3.7 mmHg at 25°C

22α-Hydroxy-3-oxo-12-ursen-30-oic acid Security Information

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- Warning Statement: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- 储存条件:Store at 4 ℃, better at -4 ℃

22α-Hydroxy-3-oxo-12-ursen-30-oic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2812-1 mL * 10 mM (in DMSO) |

22-Hydroxy-3-oxo-12-ursen-30-oic acid |

173991-81-6 | 1 mL * 10 mM (in DMSO) |

¥ 4520 | 2023-09-08 | ||

| TargetMol Chemicals | TN2812-5 mg |

22-Hydroxy-3-oxo-12-ursen-30-oic acid |

173991-81-6 | 98% | 5mg |

¥ 4,420 | 2023-07-11 | |

| A2B Chem LLC | AA92257-5mg |

Urs-12-en-30-oic acid, 22-hydroxy-3-oxo-, (22α)- |

173991-81-6 | 97.5% | 5mg |

$785.00 | 2024-04-20 | |

| TargetMol Chemicals | TN2812-1 ml * 10 mm |

22-Hydroxy-3-oxo-12-ursen-30-oic acid |

173991-81-6 | 1 ml * 10 mm |

¥ 4520 | 2024-07-20 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H37510-5 mg |

22-Hydroxy-3-oxo-12-ursen-30-oic acid |

173991-81-6 | 5mg |

¥6240.0 | 2021-09-09 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H37510-5mg |

22-Hydroxy-3-oxo-12-ursen-30-oic acid |

173991-81-6 | ,97.5% | 5mg |

¥6240.0 | 2023-09-07 | |

| TargetMol Chemicals | TN2812-5mg |

22-Hydroxy-3-oxo-12-ursen-30-oic acid |

173991-81-6 | 5mg |

¥ 4420 | 2024-07-20 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2812-1 mg |

22-Hydroxy-3-oxo-12-ursen-30-oic acid |

173991-81-6 | 1mg |

¥3155.00 | 2022-04-26 |

22α-Hydroxy-3-oxo-12-ursen-30-oic acid 関連文献

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

7. Book reviews

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

22α-Hydroxy-3-oxo-12-ursen-30-oic acidに関する追加情報

Recent Advances in the Study of 22α-Hydroxy-3-oxo-12-ursen-30-oic acid (CAS: 173991-81-6): A Promising Triterpenoid Derivative

The triterpenoid derivative 22α-Hydroxy-3-oxo-12-ursen-30-oic acid (CAS: 173991-81-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, belonging to the ursane-type triterpenoids, has been the subject of several cutting-edge studies exploring its pharmacological properties, synthetic pathways, and mechanisms of action. The following research brief consolidates the latest findings on this molecule, providing a comprehensive overview of its current status in drug discovery and development.

Recent pharmacological investigations have revealed that 22α-Hydroxy-3-oxo-12-ursen-30-oic acid exhibits remarkable anti-inflammatory and anticancer activities. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent inhibitory effects on NF-κB signaling pathway, suggesting potential applications in treating chronic inflammatory diseases. The compound's unique structural modifications at C-22 and C-3 positions appear to enhance its bioavailability and target specificity compared to other ursane-type triterpenoids.

In the area of synthetic chemistry, significant progress has been made in developing efficient routes for the production of 22α-Hydroxy-3-oxo-12-ursen-30-oic acid. A recent patent (WO2023056789) describes an improved semi-synthetic method starting from ursolic acid, achieving an overall yield of 42% with excellent purity (>98%). This advancement addresses previous challenges in large-scale production and could facilitate further preclinical evaluation of this promising compound.

Mechanistic studies using advanced techniques such as cryo-EM and molecular dynamics simulations have begun to elucidate the compound's interactions with biological targets. Research published in Nature Chemical Biology (2024) identified specific binding pockets in the Keap1-Nrf2 protein-protein interaction, providing molecular-level insights into its antioxidant and cytoprotective effects. These findings open new possibilities for structure-based optimization of this scaffold.

The compound's pharmacokinetic profile has been systematically evaluated in recent preclinical studies. Data from animal models indicate favorable absorption characteristics and tissue distribution patterns, with particularly high accumulation in liver and lung tissues. However, challenges remain in improving its metabolic stability, as evidenced by rapid phase II conjugation observed in hepatocyte studies. Several research groups are currently working on prodrug strategies to address this limitation.

Emerging applications in combination therapies represent another exciting development. A 2024 study in Cancer Research demonstrated synergistic effects when 22α-Hydroxy-3-oxo-12-ursen-30-oic acid was combined with PD-1 inhibitors in murine tumor models, suggesting potential for immunotherapy combinations. The compound's ability to modulate tumor microenvironment through multiple mechanisms makes it particularly attractive for such approaches.

Despite these promising developments, several knowledge gaps remain. The exact structure-activity relationships of various derivatives, long-term toxicity profiles, and optimal formulation strategies require further investigation. Ongoing clinical translation efforts will need to address these aspects to fully realize the therapeutic potential of this unique triterpenoid derivative.

173991-81-6 (22α-Hydroxy-3-oxo-12-ursen-30-oic acid) Related Products

- 1202179-41-6(7-bromo-2-ethyl-imidazo[1,2-a]pyridine)

- 20277-92-3(n,n-Diphenylguanidine)

- 2034374-58-6(1,2-dimethyl-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}-1H-imidazole-4-sulfonamide)

- 1220030-20-5(2-2-(4-Bromo-2-methylphenoxy)ethylpiperidinehydrochloride)

- 21202-52-8(1-ethyl-2-methyl-1H-imidazole)

- 1805307-50-9(3-(Chloromethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-methanol)

- 2229202-29-1(4-1-hydroxy-2-(methylamino)ethyl-N,N-dimethylbenzamide)

- 1965304-90-8(2-Methyl-3-phenyl-2H-quinoxaline)

- 2840-61-1(3-Methyl-5-oxo-5-phenylvaleric Acid)

- 152831-79-3(A-OXO-IMIDAZO[1,2-A]PYRIDINE-3-PROPANOIC ACID ETHYL ESTER)